molecular formula C11H15NO2 B13340148 (R)-2-(2-(Methylamino)propyl)benzoic acid

(R)-2-(2-(Methylamino)propyl)benzoic acid

Cat. No.: B13340148
M. Wt: 193.24 g/mol
InChI Key: CDQCJCHKTBMCMX-MRVPVSSYSA-N
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Description

®-2-(2-(Methylamino)propyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a methylamino group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(Methylamino)propyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate benzoic acid derivative.

    Alkylation: The benzoic acid derivative undergoes alkylation with a suitable alkylating agent to introduce the propyl chain.

    Amination: The alkylated product is then subjected to amination using a methylamine source to introduce the methylamino group.

    Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-(2-(Methylamino)propyl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(Methylamino)propyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or aldehydes.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-2-(2-(Methylamino)propyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2-(Methylamino)propyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Salicylic acid: A benzoic acid derivative with anti-inflammatory and keratolytic properties.

    Para-aminobenzoic acid: An aromatic compound used in the synthesis of folic acid and as a sunscreen agent.

Uniqueness

®-2-(2-(Methylamino)propyl)benzoic acid is unique due to the presence of the methylamino group and the propyl chain, which confer distinct chemical and biological properties compared to other benzoic acid derivatives. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-[(2R)-2-(methylamino)propyl]benzoic acid

InChI

InChI=1S/C11H15NO2/c1-8(12-2)7-9-5-3-4-6-10(9)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)/t8-/m1/s1

InChI Key

CDQCJCHKTBMCMX-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1C(=O)O)NC

Canonical SMILES

CC(CC1=CC=CC=C1C(=O)O)NC

Origin of Product

United States

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